molecular formula C14H15ClF3N5O2 B12229866 1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B12229866
M. Wt: 377.75 g/mol
InChI Key: FGYQXIMSALQDJF-UHFFFAOYSA-N
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Description

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione moiety. The presence of trifluoroethyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chloropyrimidine intermediate, followed by the formation of the piperidine ring. The final step involves the introduction of the imidazolidine-2,4-dione moiety and the trifluoroethyl group. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The presence of the chloropyrimidine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-yl)piperidin-4-one: This compound shares the chloropyrimidine and piperidine rings but lacks the imidazolidine-2,4-dione moiety and trifluoroethyl group.

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound has a similar chloropyrimidine structure but differs in other functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15ClF3N5O2

Molecular Weight

377.75 g/mol

IUPAC Name

1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H15ClF3N5O2/c15-9-5-19-12(20-6-9)21-3-1-10(2-4-21)22-7-11(24)23(13(22)25)8-14(16,17)18/h5-6,10H,1-4,7-8H2

InChI Key

FGYQXIMSALQDJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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